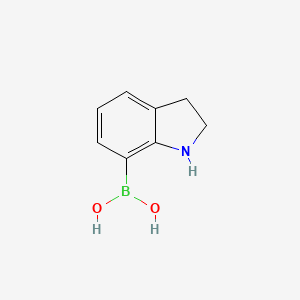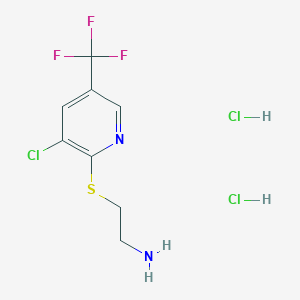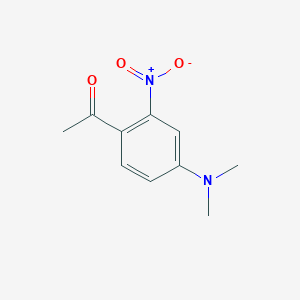
1-(4-(Dimethylamino)-2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Dimethylamino)-2-nitrophenyl)ethanone is an organic compound characterized by the presence of a dimethylamino group, a nitro group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(Dimethylamino)-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1-(4-(dimethylamino)phenyl)ethanone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the dimethylamino group.
Another method involves the Friedel-Crafts acylation of 4-(dimethylamino)nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as halogenation using N-bromosuccinimide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Substitution: N-bromosuccinimide in carbon tetrachloride, sodium methoxide in methanol.
Major Products Formed
Reduction: 1-(4-(Dimethylamino)-2-aminophenyl)ethanone.
Oxidation: 1-(4-(Dimethylamino)-2-nitrophenyl)acetic acid.
Substitution: 1-(4-(Dimethylamino)-2-bromophenyl)ethanone.
Scientific Research Applications
1-(4-(Dimethylamino)-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions with biological targets.
Comparison with Similar Compounds
1-(4-(Dimethylamino)-2-nitrophenyl)ethanone can be compared with other compounds that have similar structural features:
1-(4-(Dimethylamino)phenyl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(4-(Amino)-2-nitrophenyl)ethanone: Contains an amino group instead of a dimethylamino group, which can lead to different reactivity and biological activity.
1-(4-(Dimethylamino)-2-chlorophenyl)ethanone: Substitutes the nitro group with a chlorine atom, affecting its electronic properties and reactivity.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)9-5-4-8(11(2)3)6-10(9)12(14)15/h4-6H,1-3H3 |
InChI Key |
IXDXYCLHXUWIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13019644.png)
![N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13019649.png)
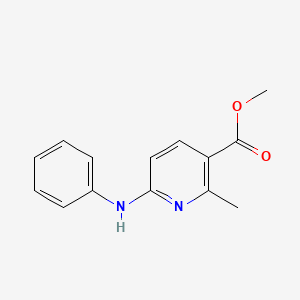
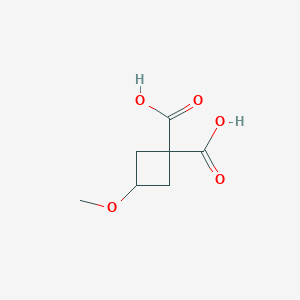
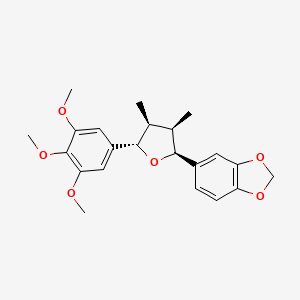
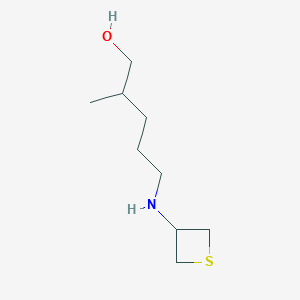
![5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13019669.png)
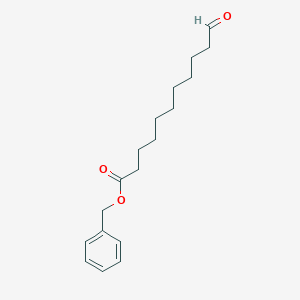
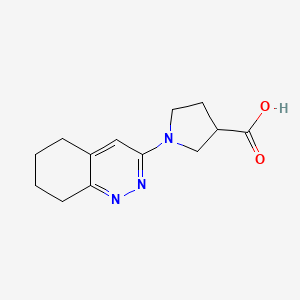
![N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine](/img/structure/B13019692.png)
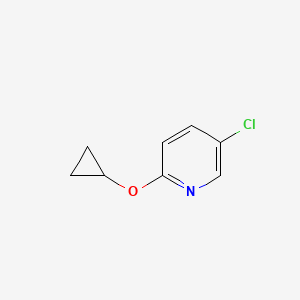
![Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13019700.png)
